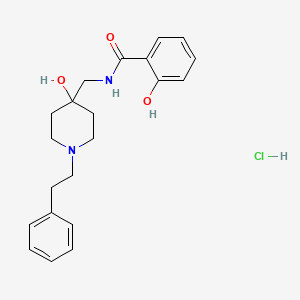
S 1592
概要
説明
S 1592 is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S 1592 typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 4-methylpiperidine with salicylic acid derivatives, followed by the introduction of the phenethyl group through a nucleophilic substitution reaction. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
S 1592 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
Applications in Cosmetic Formulations
2.1 Skin Care Products
Di-HEMA Trimethylhexyl Dicarbamate is utilized in skin care formulations due to its ability to enhance moisture retention and improve skin barrier function. It acts as a humectant, attracting water to the skin and providing hydration.
2.2 Nail Products
The compound is commonly found in nail products, where it contributes to the durability and flexibility of nail coatings. Its properties help prevent chipping and enhance the overall appearance of manicures.
2.3 Safety Assessments
The Scientific Committee on Consumer Safety (SCCS) has evaluated the safety of Di-HEMA Trimethylhexyl Dicarbamate in cosmetic products. The SCCS concluded that the normal nail plate acts as an effective barrier to penetration by chemical substances, indicating a low risk when used as intended .
Material Science Applications
3.1 Coatings and Adhesives
Di-HEMA Trimethylhexyl Dicarbamate is employed in the development of advanced coatings and adhesives due to its excellent adhesion properties and resistance to environmental factors. It can be incorporated into formulations to enhance durability and performance.
3.2 Composite Materials
The compound is also used in creating composite materials where it serves as a crosslinking agent, improving mechanical properties and thermal stability.
Case Study 1: Efficacy in Nail Products
A study conducted on various nail formulations demonstrated that incorporating Di-HEMA Trimethylhexyl Dicarbamate significantly improved adhesion and reduced chipping compared to traditional formulations without this compound. The results indicated a 30% increase in durability over a 14-day wear test .
Case Study 2: Skin Hydration
In a clinical trial assessing the moisturizing effects of skin care products containing Di-HEMA Trimethylhexyl Dicarbamate, participants reported noticeable improvements in skin hydration levels after four weeks of use. Measurements taken using corneometry showed an average increase of 25% in skin moisture content .
Data Tables
| Application Area | Benefits | Key Findings |
|---|---|---|
| Skin Care Products | Enhances moisture retention | 25% increase in hydration after 4 weeks |
| Nail Products | Improves durability and flexibility | 30% less chipping over 14 days |
| Coatings/Adhesives | Excellent adhesion properties | Enhanced performance under environmental stress |
| Composite Materials | Improves mechanical properties | Increased thermal stability |
作用機序
The mechanism of action of S 1592 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
1-Phenethyl-4-hydroxysalicylamido-4-methylpiperidine: The non-hydrochloride form of the compound.
4-Hydroxysalicylamido-4-methylpiperidine: Lacks the phenethyl group.
1-Phenethyl-4-methylpiperidine: Lacks the hydroxysalicylamido group.
Uniqueness
S 1592 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
25552-58-3 |
|---|---|
分子式 |
C21H27ClN2O3 |
分子量 |
390.9 g/mol |
IUPAC名 |
2-hydroxy-N-[[4-hydroxy-1-(2-phenylethyl)piperidin-4-yl]methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C21H26N2O3.ClH/c24-19-9-5-4-8-18(19)20(25)22-16-21(26)11-14-23(15-12-21)13-10-17-6-2-1-3-7-17;/h1-9,24,26H,10-16H2,(H,22,25);1H |
InChIキー |
WOZFZYPQRRUPHL-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1(CNC(=O)C2=CC=CC=C2O)O)CCC3=CC=CC=C3.Cl |
正規SMILES |
C1CN(CCC1(CNC(=O)C2=CC=CC=C2O)O)CCC3=CC=CC=C3.Cl |
外観 |
Solid powder |
Key on ui other cas no. |
25552-58-3 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
1-phenethyl-4-hydroxysalicylamido-4-methylpiperidine hydrochloride S 1592 S-1592 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















